N-{[2-(4-hydroxybenzoyl)hydrazino]carbothioyl}-2-thiophenecarboxamide
Overview
Description
N-{[2-(4-hydroxybenzoyl)hydrazino]carbothioyl}-2-thiophenecarboxamide is a complex organic compound with a molecular formula of C13H11N3O3S2 This compound is characterized by the presence of a thiophene ring, a hydroxybenzoyl group, and a hydrazino carbothioyl linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{[2-(4-hydroxybenzoyl)hydrazino]carbothioyl}-2-thiophenecarboxamide typically involves the reaction of 4-hydroxybenzoyl hydrazine with thiophene-2-carboxylic acid chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane under reflux conditions. The product is then purified using recrystallization techniques to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, advanced purification methods such as chromatography and crystallization are employed to ensure the compound meets the required quality standards.
Chemical Reactions Analysis
Types of Reactions
N-{[2-(4-hydroxybenzoyl)hydrazino]carbothioyl}-2-thiophenecarboxamide undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group.
Reduction: The hydrazino group can be reduced to form an amine.
Substitution: The thiophene ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Electrophilic substitution reactions often require catalysts like aluminum chloride (AlCl3) and conditions such as elevated temperatures.
Major Products Formed
Oxidation: Formation of a carbonyl derivative.
Reduction: Formation of an amine derivative.
Substitution: Formation of various substituted thiophene derivatives.
Scientific Research Applications
N-{[2-(4-hydroxybenzoyl)hydrazino]carbothioyl}-2-thiophenecarboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in targeting specific molecular pathways.
Industry: Utilized in the development of advanced materials and chemical sensors.
Mechanism of Action
The mechanism of action of N-{[2-(4-hydroxybenzoyl)hydrazino]carbothioyl}-2-thiophenecarboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, leading to reduced tumor growth. The exact pathways and molecular targets are still under investigation, but its ability to interact with biological macromolecules makes it a promising candidate for therapeutic applications.
Comparison with Similar Compounds
Similar Compounds
N-{[2-(4-hydroxybenzoyl)hydrazino]carbothioyl}-2-furanecarboxamide: Similar structure but with a furan ring instead of a thiophene ring.
N-{[2-(4-hydroxybenzoyl)hydrazino]carbothioyl}-2-pyridinecarboxamide: Contains a pyridine ring instead of a thiophene ring.
Uniqueness
N-{[2-(4-hydroxybenzoyl)hydrazino]carbothioyl}-2-thiophenecarboxamide is unique due to the presence of the thiophene ring, which imparts specific electronic and steric properties. This uniqueness can influence its reactivity and interaction with biological targets, making it distinct from its analogs with different heterocyclic rings.
Properties
IUPAC Name |
N-[[(4-hydroxybenzoyl)amino]carbamothioyl]thiophene-2-carboxamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11N3O3S2/c17-9-5-3-8(4-6-9)11(18)15-16-13(20)14-12(19)10-2-1-7-21-10/h1-7,17H,(H,15,18)(H2,14,16,19,20) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WOYGPOJNRRXKKS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C(=O)NC(=S)NNC(=O)C2=CC=C(C=C2)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11N3O3S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101147442 | |
Record name | 4-Hydroxybenzoic acid 2-[[(2-thienylcarbonyl)amino]thioxomethyl]hydrazide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101147442 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
321.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
42.4 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID49821274 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
497060-23-8 | |
Record name | 4-Hydroxybenzoic acid 2-[[(2-thienylcarbonyl)amino]thioxomethyl]hydrazide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=497060-23-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Hydroxybenzoic acid 2-[[(2-thienylcarbonyl)amino]thioxomethyl]hydrazide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101147442 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.